

Daphniphylline: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of **Daphniphylline**, a member of the complex family of Daphniphyllum alkaloids. This document collates available quantitative data, details experimental protocols for its isolation and initial characterization, and presents a logical workflow for its structure elucidation.

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse group of natural products isolated from plants of the genus Daphniphyllum. The history of these alkaloids dates back to 1909 with the work of Yagi.[1] However, it was the pioneering research by Hirata and colleagues in the 1960s that led to the isolation and characterization of the first members, daphniphylline and yuzurimine, from Daphniphyllum macropodum Miquel.[1] This genus of plants, found predominantly in Southeast Asia, is the sole member of the Daphniphyllaceae family and has yielded over 350 distinct alkaloids to date.[2] These compounds are renowned for their intricate, polycyclic structures and a wide array of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[2][3]

Daphniphylline is one of the numerous alkaloids isolated from the bark of Daphniphyllum macropodum. Its structure is closely related to another alkaloid, daphniphylline. This guide

focuses specifically on the discovery and initial characterization of **Daphmacropodine**.

Discovery and Isolation

Daphmacropodine was first reported by T. Nakano, M. Hasegawa, and Y. Saeki in a 1973 publication in The Journal of Organic Chemistry.^[4] It was isolated from the bark of *Daphniphyllum macropodum* Miquel, a plant belonging to the Euphorbiaceae family according to the original publication.^[4] In their work, the researchers described the isolation of eight new alkaloids from this plant source, with **Daphmacropodine** being one of them.^[4]

Experimental Protocol: Isolation of Daphmacropodine

The following protocol for the isolation of **Daphmacropodine** is based on the description provided by Nakano and colleagues in their 1973 paper.

Plant Material:

- Bark of *Daphniphyllum macropodum* Miquel.

Extraction and Fractionation:

- The plant material was likely processed (e.g., dried and powdered) and then subjected to an extraction procedure, typically with a solvent such as methanol or ethanol, to obtain a crude alkaloid mixture.
- This crude extract would then undergo a series of acid-base extractions to separate the alkaloids from neutral and acidic components.
- The resulting crude alkaloid fraction was then subjected to chromatographic separation.

Chromatographic Separation:

- The crude alkaloid mixture was chromatographed on a column of standardized alumina (activity II-III).
- Elution was performed with a solvent system of 2-5% methanol in chloroform.

- Fractions were collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the desired alkaloids.
- Daphmacropodine** was isolated from the appropriate fractions.

Purification:

- The isolated **Daphmacropodine** was further purified by recrystallization from acetone.^[4]

Structure Elucidation

The structure of **Daphmacropodine** was elucidated through a combination of spectroscopic methods available at the time and chemical conversion.^[4] The key steps in this process are outlined below.

Physicochemical and Spectroscopic Characterization

The initial characterization of **Daphmacropodine** provided the first clues to its molecular formula and functional groups.

Property	Value
Melting Point	130-135 °C (from acetone)
Optical Rotation	Not reported in the primary literature.
Mass Spectrometry	Key fragments observed at m/e: 412, 388, 306, 300, 294, 286, 272, and 230.
Infrared (IR) Spec.	Data obtained on a Perkin-Elmer 337 spectrometer using KBr disks.
Elemental Analysis	Calculated for C ₃₀ H ₄₉ O ₃ N: C, 76.38; H, 10.47; N, 2.97. Found: C, 76.27; H, 10.28; N, 2.69.

Table 1: Physicochemical and Spectroscopic Data for **Daphmacropodine**.^[4]

Note on NMR Data: The original 1973 publication does not provide detailed ¹H or ¹³C NMR data for **Daphmacropodine**. A comprehensive search of modern literature did not yield a

complete, assigned NMR spectrum for this specific alkaloid.

Chemical Conversion to Daphmacrine

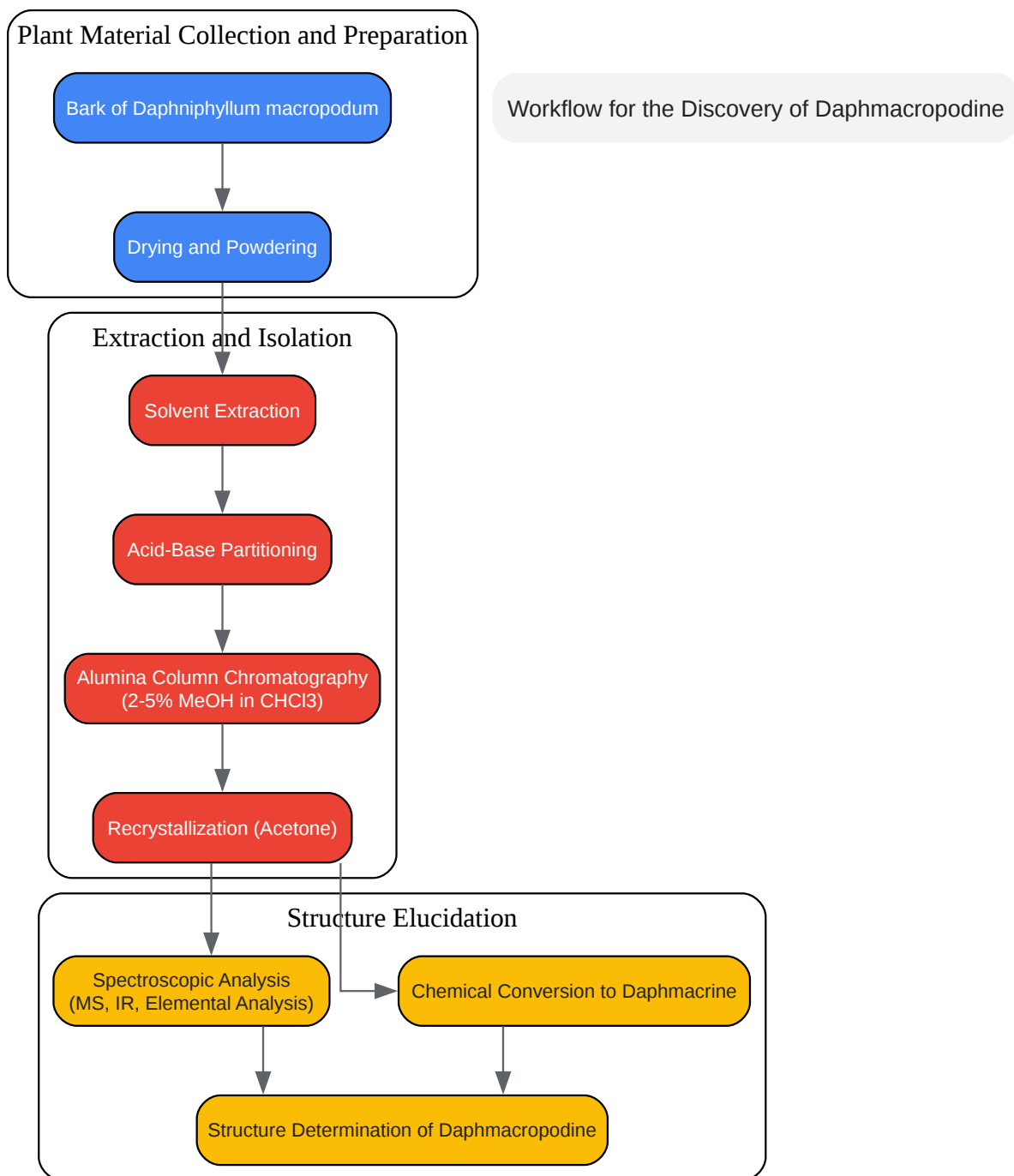
A crucial step in the structure elucidation was the chemical conversion of a derivative of **Daphmacropodine** into the known alkaloid, daphmacrine. This chemical correlation firmly established the core structure and stereochemistry of **Daphmacropodine**. The deacetyl derivative of **Daphmacropodine** was converted into a lactone hydrobromide which was found to be identical to daphmacrine hydrobromide.^[4]

Bioactivity

While the broader class of Daphniphyllum alkaloids has been shown to exhibit a range of biological activities, including cytotoxicity against various cancer cell lines, specific pharmacological studies on **Daphmacropodine** are not readily available in the surveyed scientific literature.^{[5][6]} Further research is required to determine the specific bioactivity profile of this particular alkaloid.

Logical Workflow and Signaling Pathways

Currently, there is no information available regarding any specific signaling pathways that **Daphmacropodine** may modulate. The following diagram illustrates the general workflow for the discovery and characterization of **Daphmacropodine** as inferred from the foundational literature.



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Workflow for the Discovery of **Daphmacropodine**

Conclusion

Daphmacropodine, a member of the extensive Daphniphyllum alkaloid family, was successfully isolated and its structure was elucidated in the early 1970s. The foundational work by Nakano and colleagues laid the groundwork for understanding this complex natural product. While initial characterization was thorough for its time, a modern re-examination of **Daphmacropodine**, particularly employing advanced NMR techniques, would be invaluable for a complete spectral assignment. Furthermore, dedicated studies into its biological activities are warranted to explore its potential as a lead compound in drug discovery, given the promising bioactivities observed in related alkaloids from the same genus. This technical guide serves as a summary of the currently available knowledge and highlights the areas where further research is needed to fully understand the chemical and biological properties of **Daphmacropodine**.

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- To cite this document: BenchChem. [Daphmacropodine: A Technical Guide to its Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587297#discovery-and-history-of-daphmacropodine-alkaloid]

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